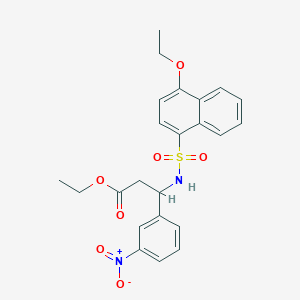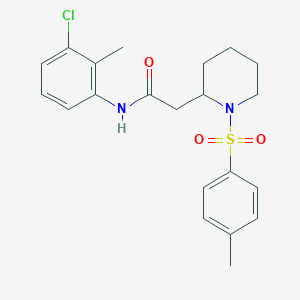![molecular formula C19H15Cl2NO3S B2519766 N-[5-(benciloxi)-2,4-diclorofenil]bencensulfonamida CAS No. 338967-82-1](/img/structure/B2519766.png)
N-[5-(benciloxi)-2,4-diclorofenil]bencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide is a chemical compound with the molecular formula C19H15Cl2NO3S . It is extensively used in scientific research, particularly in the fields of pharmaceuticals, organic synthesis, and medicinal chemistry. This compound is known for its versatility and has been the subject of various studies due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: It is used in the study of biological pathways and the development of biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the production of various chemical products and materials.
Métodos De Preparación
The synthesis of N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide typically involves the Suzuki–Miyaura coupling reaction . This reaction is widely applied in the formation of carbon–carbon bonds and is known for its mild and functional group-tolerant conditions. The process involves the use of organoboron reagents, which are stable, readily prepared, and environmentally benign . The general steps for the synthesis include:
Oxidative Addition: The palladium catalyst donates electrons to form a new Pd–C bond with the electrophilic organic group.
Transmetalation: The nucleophilic organic group is transferred from boron to palladium.
Reductive Elimination: The final product is formed by the elimination of the palladium catalyst.
Análisis De Reacciones Químicas
N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Mecanismo De Acción
The mechanism of action of N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effect.
Comparación Con Compuestos Similares
N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide can be compared with other similar compounds, such as:
N-[5-(benzyloxy)-2,4-dichlorophenyl]sulfonamide: This compound has a similar structure but lacks the benzene ring attached to the sulfonamide group.
N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonyl chloride: This compound has a similar structure but contains a sulfonyl chloride group instead of a sulfonamide group.
The uniqueness of N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
N-(2,4-dichloro-5-phenylmethoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3S/c20-16-11-17(21)19(25-13-14-7-3-1-4-8-14)12-18(16)22-26(23,24)15-9-5-2-6-10-15/h1-12,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCFGSWYCVTZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2519685.png)
![2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2519686.png)
![ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2519688.png)

![tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2519690.png)
![7-isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2519693.png)



![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide](/img/structure/B2519699.png)
![6-((2-Fluorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2519702.png)

